molecular formula C18H8BrN3O6 B11554943 2-(4-bromophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(4-bromophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11554943
M. Wt: 442.2 g/mol
InChI Key: YYJMGGZLZRNLKW-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a bromophenyl group and two nitro groups attached to the benzoisoquinoline core

Preparation Methods

The synthesis of 2-(4-bromophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of isoquinoline derivatives, followed by nitration. The reaction conditions often involve the use of bromine in nitrobenzene for bromination and a mixture of concentrated nitric acid and sulfuric acid for nitration . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

2-(4-bromophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-bromophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The bromophenyl group may facilitate binding to specific proteins or enzymes, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

2-(4-bromophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives, such as:

This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C18H8BrN3O6

Molecular Weight

442.2 g/mol

IUPAC Name

2-(4-bromophenyl)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H8BrN3O6/c19-10-1-3-11(4-2-10)20-17(23)14-7-12(21(25)26)5-9-6-13(22(27)28)8-15(16(9)14)18(20)24/h1-8H

InChI Key

YYJMGGZLZRNLKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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